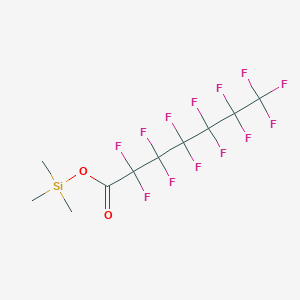

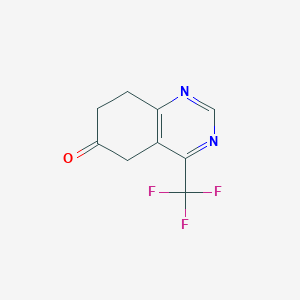

![molecular formula C10H10BrN3OS B6590944 6-溴-8-乙基-2-甲基硫代吡啶并[2,3-d]嘧啶-7-酮 CAS No. 1232030-55-5](/img/structure/B6590944.png)

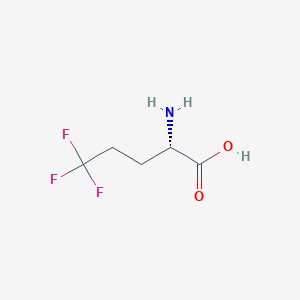

6-溴-8-乙基-2-甲基硫代吡啶并[2,3-d]嘧啶-7-酮

描述

“6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one” is a chemical compound . It is a type of privileged heterocyclic scaffold that can provide ligands for several receptors in the body . It has a similarity with nitrogen bases present in DNA and RNA .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, including “6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one”, has been explored in various studies . For instance, one study demonstrated the possibility of obtaining pyrido[2,3-d]pyrimidin-7(8H)-ones via cyclization of N-acylated 5-acetyl-4-aminopyrimidines .Molecular Structure Analysis

The molecular structure of “6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one” is complex, as it is a bicyclic heterocyclic compound formed by the fusion of a pyridine and a pyrimidine ring . It is included in the concept of privileged heterocyclic scaffolds, introduced by Evans in the late 80s .科学研究应用

抗癌活性

多项研究已合成并评估了嘧啶酮衍生物的抗癌特性。例如,Rahmouni 等人 (2016) 的一项研究合成了一系列新颖的吡唑并嘧啶衍生物,证明了其对癌细胞系 HCT-116 和 MCF-7 的细胞毒活性,表明在癌症治疗中具有潜在应用 (Rahmouni 等人,2016)。

抗炎活性

Rahmouni 等人 (2016) 的同一项研究还报道了合成化合物的抗 5-脂氧合酶活性,表明在抗炎药物的开发中具有潜在用途 (Rahmouni 等人,2016)。

抗病毒活性

结构上与“6-溴-8-乙基-2-甲基硫代吡啶并[2,3-d]嘧啶-7-酮”相似的化合物已被研究其抗病毒特性。Holý 等人 (2002) 的一项研究评估了用各种基团取代的嘧啶对一系列病毒(包括单纯疱疹病毒和人类免疫缺陷病毒)的抗病毒活性,突出了嘧啶衍生物在抗病毒药物开发中的潜力 (Holý 等人,2002)。

抗菌活性

Afrough 等人 (2019) 介绍了一种合成吡啶并[4′,5′:5,6][1,4]噻嗪并[2,3-b]喹喔啉衍生物的方法,该衍生物表现出中等的抗菌活性,表明此类化合物在解决细菌感染方面的效用 (Afrough 等人,2019)。

作用机制

Target of Action

The primary targets of 6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one are CDK4 and/or CDK6 . These are cyclin-dependent kinases, which play a crucial role in cell cycle regulation.

Mode of Action

This compound acts as an inhibitor of CDK4 and CDK6 . By binding to these kinases, it prevents their activity, thereby halting the progression of the cell cycle.

Result of Action

The result of the compound’s action is the halt of cell division and proliferation . This can be useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

属性

IUPAC Name |

6-bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3OS/c1-3-14-8-6(4-7(11)9(14)15)5-12-10(13-8)16-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQYZZYPPHMESN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC(=NC=C2C=C(C1=O)Br)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

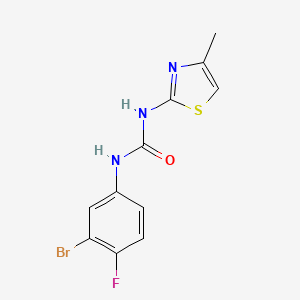

![Dibenzo[b,d]furan-2,8-diyldiboronic acid](/img/structure/B6590915.png)

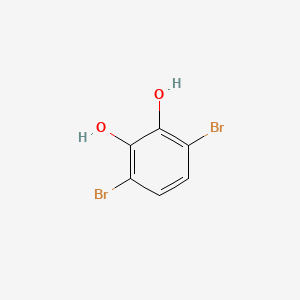

![2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B6590970.png)

![5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene]](/img/structure/B6590976.png)